
Silane, trimethyl(1-methylundecyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, trimethyl(1-methylundecyl)- is an organosilicon compound with the molecular formula C15H34Si. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or alkyl groups. This particular compound features a trimethylsilyl group attached to a 1-methylundecyl chain, making it a unique and versatile molecule in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl(1-methylundecyl)- typically involves the hydrosilylation of 1-methylundecene with trimethylsilane. This reaction is catalyzed by transition metal catalysts such as platinum or rhodium complexes. The reaction conditions generally include:
Temperature: 50-100°C
Pressure: Atmospheric or slightly elevated
Solvent: Toluene or other non-polar solvents
Industrial Production Methods
In industrial settings, the production of Silane, trimethyl(1-methylundecyl)- follows similar synthetic routes but on a larger scale. Continuous flow reactors and optimized catalyst systems are employed to enhance yield and efficiency. The use of high-purity starting materials and stringent control of reaction parameters ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Silane, trimethyl(1-methylundecyl)- undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in the presence of suitable catalysts.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone are commonly used.
Reduction: Catalysts like palladium or platinum are employed.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products
Oxidation: Silanols or siloxanes
Reduction: Alkanes or other reduced products
Substitution: Various substituted silanes
Aplicaciones Científicas De Investigación
Silane, trimethyl(1-methylundecyl)- finds applications in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of Silane, trimethyl(1-methylundecyl)- involves its ability to donate hydride ions or act as a radical initiator. The silicon-hydrogen bond is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethylsilane
- Triethylsilane
- Triphenylsilane
Uniqueness
Silane, trimethyl(1-methylundecyl)- is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. Compared to other silanes, it offers enhanced hydrophobicity and flexibility, making it suitable for specialized applications in coatings and surface treatments.
Propiedades
Número CAS |
543717-17-5 |
|---|---|
Fórmula molecular |
C15H34Si |
Peso molecular |
242.52 g/mol |
Nombre IUPAC |
dodecan-2-yl(trimethyl)silane |
InChI |
InChI=1S/C15H34Si/c1-6-7-8-9-10-11-12-13-14-15(2)16(3,4)5/h15H,6-14H2,1-5H3 |
Clave InChI |
RBEBVNBXUHXESQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



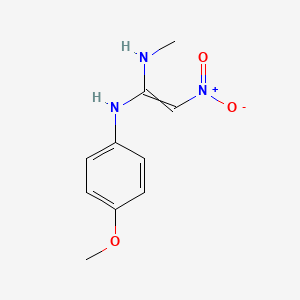
![Benzonitrile, 2-chloro-4-[[2-(dimethylamino)ethyl]methylamino]-](/img/structure/B14212057.png)
![3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene](/img/structure/B14212064.png)
![6-{4-[5-(4-Methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14212065.png)
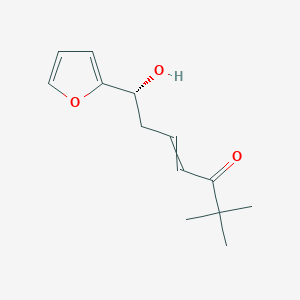
![4-[(4-Iodophenyl)ethynyl]benzaldehyde](/img/structure/B14212072.png)

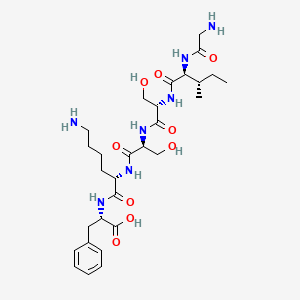
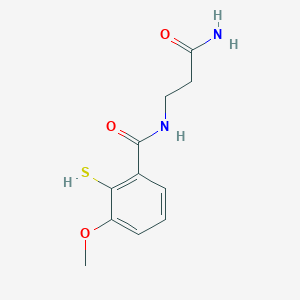

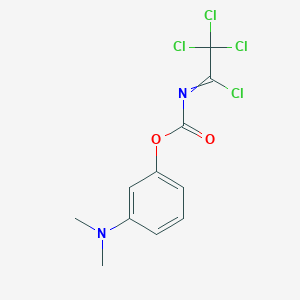
![2,6-Dimethoxy-4-[(2,4,6-trifluorophenyl)methoxy]benzaldehyde](/img/structure/B14212093.png)

